molecular formula C16H14N2O B2635696 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one CAS No. 93517-74-9

4-(3,4-dimethylphenyl)phthalazin-1(2H)-one

Cat. No. B2635696
CAS RN: 93517-74-9
M. Wt: 250.301
InChI Key: DJXCVFYQIFRQNR-UHFFFAOYSA-N
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Description

4-(3,4-dimethylphenyl)phthalazin-1(2H)-one, also known as 4-DMPP, is a heterocyclic compound that is widely used in scientific research and development. It is a derivative of phthalazine, a common building block for organic synthesis. It is an important intermediate in the production of various drugs and chemicals, and has been used in the synthesis of a wide range of compounds. 4-DMPP is also a useful tool in the study of the mechanism of action of drugs and biochemicals, as well as in the development of new drugs and treatments.

Scientific Research Applications

Anti-Inflammatory Applications

The compound has been used in the synthesis of new 1,3,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-3,4-dimethylphenyl-1(2H)-oxo-phthalazine derivatives . These derivatives were tested for their anti-inflammatory activities. Among them, compounds 11, 17b, 20, 21, and 22 showed significant activity compared to the activity of indomethacin .

Synthesis of Derivatives

The compound serves as a precursor in the synthesis of various derivatives. These derivatives are synthesized and identified by IR, 1H NMR, MS, and elemental analysis . This makes the compound a valuable tool in the development of new chemical entities.

properties

IUPAC Name

4-(3,4-dimethylphenyl)-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-10-7-8-12(9-11(10)2)15-13-5-3-4-6-14(13)16(19)18-17-15/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXCVFYQIFRQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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